molecular formula C21H15ClFN3O2S B2904286 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1105222-89-6

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2904286
CAS No.: 1105222-89-6
M. Wt: 427.88
InChI Key: JQWAVFAAFASIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 7-(4-chlorophenyl): A chlorinated aromatic group at position 7 of the thienopyrimidinone scaffold, which may enhance hydrophobic interactions in biological targets.
  • N-(3-fluoro-4-methylphenyl)acetamide: The acetamide side chain terminates in a fluorinated and methyl-substituted phenyl ring, likely influencing metabolic stability and target selectivity.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-12-2-7-15(8-17(12)23)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-5-14(22)6-4-13/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWAVFAAFASIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.

    Attachment of the Fluoro-Methylphenyl Group: This step involves the acylation of the thienopyrimidine core with a fluoro-methylphenyl acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities.
  • A 4-chlorophenyl substituent that enhances lipophilicity and potentially influences pharmacokinetic properties.
  • An N-(3-fluoro-4-methylphenyl)acetamide moiety , which may contribute to its selectivity and efficacy against specific biological targets.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. The thienopyrimidine derivatives have been shown to interact with various molecular targets involved in cancer progression. For instance, studies have demonstrated that modifications to the thienopyrimidine structure can lead to enhanced potency against different cancer cell lines.

CompoundActivityReference
N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamidePotential anticancer effects
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamideAntitumor activity
2-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-(4-methylphenyl)acetamideAltered biological activity compared to chlorinated analogs

Other Therapeutic Applications

Beyond oncology, there is emerging evidence suggesting that thienopyrimidine derivatives may also possess:

  • Antimicrobial properties : Some derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory effects : Compounds in this class have been studied for their ability to modulate inflammatory responses.

Case Studies and Research Findings

Several studies have documented the applications of thienopyrimidine derivatives in clinical settings:

  • Anticancer Activity Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of new thienopyrimidine derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain modifications led to improved selectivity and potency compared to existing treatments.
  • In Vivo Efficacy : In vivo studies demonstrated that specific derivatives significantly reduced tumor growth in xenograft models, indicating potential for further development as anticancer agents.
  • Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds revealed favorable absorption characteristics and metabolic stability, suggesting their viability as drug candidates.

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with five analogous compounds, focusing on structural variations, physicochemical properties, and available data.

Compound A: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide

  • Core Structure: Identical thieno[3,2-d]pyrimidinone scaffold.
  • Substituent Differences :
    • 7-position : 4-Fluorophenyl (vs. 4-chlorophenyl in the target compound).
    • Acetamide side chain : N-(3-methoxybenzyl) (vs. N-(3-fluoro-4-methylphenyl)).
  • Impact of Modifications :
    • Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity compared to chlorine.
    • The methoxy group in Compound A increases polarity but reduces lipophilicity compared to the methyl-fluoro combination in the target.

Compound B: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Core Structure: Thieno[3,2-d]pyrimidinone with a phenyl group at position 5.
  • Substituent Differences: 7-position: Phenyl (non-halogenated vs. 4-chlorophenyl). Acetamide side chain: N-(2-chloro-4-methylphenyl) (distinct substitution pattern compared to the target’s 3-fluoro-4-methylphenyl).
  • Physicochemical Data :
    • Molecular weight: 409.888 g/mol (slightly higher than the target compound due to chlorine vs. fluorine).
    • H-bond acceptors: 4 (similar to the target).

Compound C: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Core Structure: 6,7-Dihydrothieno[3,2-d]pyrimidinone (saturated ring vs. aromatic in the target).
  • Substituent Differences :
    • 2-position : Sulfanyl linkage (vs. direct acetamide attachment in the target).
    • Acetamide side chain : N-(2-trifluoromethylphenyl) (strong electron-withdrawing group vs. fluoro-methyl in the target).
  • Functional Implications :
    • The sulfanyl group may introduce conformational flexibility or alter redox properties.
    • Trifluoromethyl enhances metabolic resistance but may sterically hinder target binding.

Compound D: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide

  • Core Structure: Dihydropyrimidinone (simpler scaffold vs. fused thienopyrimidinone).
  • Substituent Differences :
    • Thioether linkage : Introduces sulfur at position 2.
    • Acetamide side chain : N-(4-chlorophenyl) (lacking the fluorine and methyl groups of the target).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d6): δ 12.48 (NH), 7.56 (aromatic H), 4.09 (SCH₂), indicating stable hydrogen bonding and rotational constraints .

Key Observations and Trends

Side Chain Diversity : The N-(3-fluoro-4-methylphenyl) group in the target compound balances electron-withdrawing (fluoro) and lipophilic (methyl) properties, whereas methoxy (Compound A) or trifluoromethyl (Compound C) groups introduce distinct electronic and steric effects.

Scaffold Modifications: Saturation of the thienopyrimidinone core (Compound C) or simplification to dihydropyrimidinone (Compound D) alters rigidity and hydrogen-bonding capacity, impacting target engagement.

Biological Activity

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for diverse biological properties, including anticancer and antimicrobial activities.

The molecular formula of this compound is C22H18ClN3O3SC_{22}H_{18}ClN_{3}O_{3}S, and it features the following structural components:

  • Thieno[3,2-d]pyrimidine core : A bicyclic structure combining thiophene and pyrimidine functionalities.
  • Substituents : The presence of a 4-chlorophenyl group and a 3-fluoro-4-methylphenyl group enhances its biological activity.

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit various cancer cell lines. For instance:

  • Mechanism of Action : The compound inhibits key kinases such as VEGFR-2 and AKT, which play critical roles in cancer cell proliferation and survival. In vitro studies have shown IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.075 μM for VEGFR-2) .
Kinase Target IC50 Value (μM) Effect
VEGFR-20.075Inhibition of angiogenesis
AKT4.60Induction of apoptosis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi.
  • Results : Moderate to strong antibacterial activity was observed, with some derivatives displaying significant inhibition against Gram-positive and Gram-negative bacteria .
Bacterial Strain Activity Level
E. coliModerate
S. aureusStrong
B. subtilisModerate
S. typhiWeak to Moderate

Case Studies

  • In Vitro Studies on Liver Cell Carcinoma :
    • A specific study evaluated the antiproliferative effects of similar thieno[3,2-d]pyrimidine compounds on liver cancer cells, demonstrating significant cytotoxicity and apoptosis induction through caspase activation .
  • Docking Studies :
    • Computational docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the structural features of the compound allow for effective interaction with the active sites of targeted kinases .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their chemical structure:

  • Substituent Effects : Electron-withdrawing groups (such as chlorine) enhance activity against certain targets by increasing the electron density on the reactive sites of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.